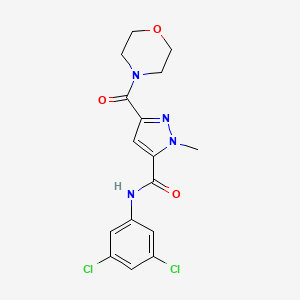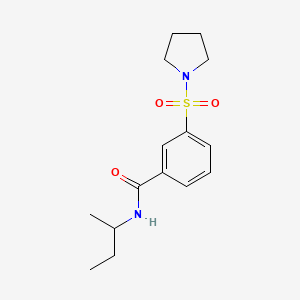![molecular formula C18H26N4O2S B4767536 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B4767536.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine
描述
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine, also known as DSP-4, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain.
作用机制
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine selectively damages noradrenergic neurons in the brain by inhibiting the reuptake of norepinephrine. This leads to an accumulation of norepinephrine in the synaptic cleft, which can cause oxidative stress and damage to the noradrenergic neurons. The selectivity of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine for noradrenergic neurons is due to the high expression of the norepinephrine transporter in these neurons.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been shown to have a number of biochemical and physiological effects. For example, 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been shown to increase blood pressure, decrease heart rate variability, and increase anxiety-like behavior in animal models. These effects are thought to be due to the role of noradrenergic neurons in regulating the sympathetic nervous system.
实验室实验的优点和局限性
One advantage of using 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively damage these neurons without affecting other neuronal populations. However, one limitation of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine is that it can cause significant damage to noradrenergic neurons, which can limit the duration and extent of the experiments that can be performed.
未来方向
There are a number of future directions for research on 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine. One area of interest is the role of noradrenergic neurons in the regulation of sleep and wakefulness. Another area of interest is the role of noradrenergic neurons in the regulation of reward and motivation. Additionally, there is interest in developing new compounds that are selective for other neuronal populations, such as dopaminergic or serotonergic neurons. Overall, 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine is a valuable tool for studying the role of noradrenergic neurons in the brain, and has the potential to lead to new insights into the regulation of physiological and pathological processes.
科学研究应用
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been widely used in scientific research to selectively damage noradrenergic neurons in the brain. This has been useful in studying the role of noradrenergic neurons in various physiological and pathological conditions. For example, 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been used to study the role of noradrenergic neurons in the regulation of blood pressure, anxiety, and depression.
属性
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(4-ethylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-4-16-5-7-17(8-6-16)13-21-9-11-22(12-10-21)25(23,24)18-14-20(3)19-15(18)2/h5-8,14H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUISBAZFKSWFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[4-(5-chloro-2,3-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4767457.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4767459.png)


![3-(2-fluorobenzyl)-7-methyl-1-phenyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4767480.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4767484.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4767497.png)
![2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B4767505.png)
![3-(2-phenylethyl)-2-{[4-(1-pyrrolidinylcarbonyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B4767509.png)

![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 2-chlorobenzoate](/img/structure/B4767545.png)

![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4767561.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(ethylamino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4767564.png)